N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone. The molecule incorporates a 1,2,4-triazole ring substituted with a methyl group and an indole-containing thioether side chain.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-26-20(15-10-22-16-5-3-2-4-14(15)16)24-25-21(26)30-11-19(27)23-9-13-6-7-17-18(8-13)29-12-28-17/h2-8,10,22H,9,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZVCOIGQSNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an indole derivative, and a triazole ring. Its molecular formula is , with a molecular weight of approximately 480.53 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Kinases : Many derivatives containing the benzodioxole and triazole structures have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have demonstrated potent inhibition of DYRK1A and GSK3 kinases .
- Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies have indicated that it may inhibit the proliferation of various cancer cell lines, including HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma), with IC50 values in the low micromolar range .
Case Studies and Experimental Data
In a study focused on the biological activity of related compounds, several derivatives were screened for their effects on cell viability across different cancer cell lines. The results are summarized in the table below:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl]}acetamide | HCT116 | 12 | DYRK1A inhibition |
| N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl]}acetamide | MDA-MB 231 | 10 | GSK3 inhibition |
| Similar Benzodioxole Derivative | Caco2 | 8 | Antiproliferative effects on cancer cells |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life in vivo. However, detailed toxicological studies are necessary to assess safety profiles before clinical applications can be considered .
Comparison with Similar Compounds
Triazole Derivatives with Aromatic Substituents
Several triazole-acetamide derivatives share structural homology with the target compound but differ in substituents:
Key Observations :
- Melting Points: Substituent bulkiness and polarity influence physical properties. For example, the tetrahydronaphthalenyloxy group in the third compound reduces crystallinity (mp = 96°C) compared to the phenoxymethyl analogue (mp = 148°C) .
- Biological Activity : Pyridinyl and alkylphenyl substituents (e.g., VUAA1 and OLC15) confer receptor-modulating properties, suggesting that the indole substituent in the target compound may similarly interact with ion channels or enzymes .
Thiadiazole and Thiazole Analogues
Compounds with thiadiazole or thiazole cores exhibit divergent pharmacological profiles:
Key Observations :
- Hydrophilicity : The hydroxypropyl group in the compound from may enhance solubility compared to the benzodioxole group in the target compound.
- Bioactivity: Thiadiazole derivatives often exhibit anticancer or antimicrobial properties, whereas triazole-thioacetamides like AB4 show structural similarity to known kinase inhibitors .
Research Findings and Implications
Pharmacological Potential
- The indole moiety could mimic natural ligands like pheromones .
- Enzyme Inhibition : The triazole-thioether motif is common in kinase inhibitors (e.g., CDK5/p25), implying possible anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
